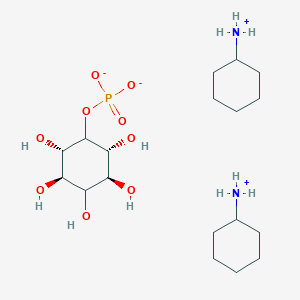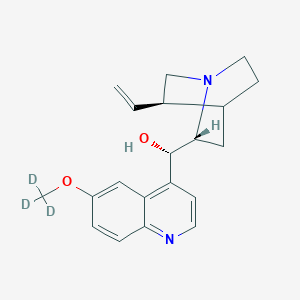
奎尼丁-d3
描述
Quinidine-d3 is an isotopically labeled drug used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of quinidine, a drug used to treat irregular heartbeats. It is a synthetic compound with a molecular weight of 324.3 g/mol, and is composed of two quinoline rings linked by a methylene bridge. It is a stereoisomer of the parent compound quinidine, and is used in research as a reference standard for quantification of quinidine in biological samples.
科学研究应用
Antibacterial Activity in Pharmacology
Scientific Field
Pharmacology Application Summary: Quinidine-d3 has been explored for its antibacterial properties, particularly against gram-positive and gram-negative bacteria . Experimental Methods: The antibacterial efficacy is typically assessed using in vitro assays like disk diffusion, broth microdilution, or checkerboard titration to determine minimum inhibitory concentrations (MICs) . Results and Outcomes: Studies have shown that quinone derivatives, including Quinidine-d3, exhibit significant antibacterial activity, with MIC values indicating potent bactericidal properties .
Antiarrhythmic Effects in Cardiology
Scientific Field
Cardiology Application Summary: Quinidine-d3 is used as an antiarrhythmic agent to treat conditions like atrial fibrillation and ventricular arrhythmias . Experimental Methods: Clinical trials often employ electrocardiography (ECG) to monitor the drug’s efficacy in correcting heart rhythm disorders . Results and Outcomes: Quinidine-d3 has shown effectiveness in maintaining sinus rhythm and preventing recurrent ventricular arrhythmias, with a reduction in arrhythmia episodes .
Neuropharmacology
Scientific Field
Neuropharmacology Application Summary: The impact of Quinidine-d3 on brain efflux of drugs has been studied, particularly its interaction with P-glycoprotein . Experimental Methods: Techniques like intracerebral microdialysis in conscious rats are used to measure brain efflux of substrates like quinidine . Results and Outcomes: Activation of the vitamin D receptor, which upregulates P-glycoprotein, has been shown to increase brain efflux of Quinidine-d3, affecting its central nervous system availability .
Drug Metabolism and Pharmacokinetics
Scientific Field
Pharmacokinetics Application Summary: Quinidine-d3’s role in drug metabolism and its pharmacokinetic profile are critical for its therapeutic efficacy. Experimental Methods: High-performance liquid chromatography (HPLC) is used to quantify the drug in biological samples and study its metabolism . Results and Outcomes: The incorporation of deuterium in Quinidine-d3 slows down its metabolic process, improving the drug’s half-life and pharmacokinetic profile .
Drug Development and Interaction Studies
Scientific Field
Drug Development Application Summary: Quinidine-d3 is used in drug–drug interaction studies due to its inhibitory effects on cytochrome P450 enzymes. Experimental Methods: Physiologically-based pharmacokinetic (PBPK) modeling is employed to predict interactions and optimize dosing regimens . Results and Outcomes: The PBPK models have helped establish a comprehensive drug interaction network, improving the understanding of Quinidine-d3’s role in drug development .
Impact on Medical Research
Scientific Field
Medical Research Application Summary: Quinidine-d3 has been studied for its potential impact on conditions like pseudobulbar affect in patients with neurological damage. Experimental Methods: Clinical trials with placebo-controlled designs are used to assess the drug’s efficacy in managing symptoms . Results and Outcomes: The combination of dextromethorphan and Quinidine-d3 has shown a significant reduction in agitation in patients with Alzheimer’s disease-related dementia .
Each of these applications demonstrates the versatility of Quinidine-d3 in scientific research, contributing to advancements in multiple fields of medicine and pharmacology.
Chemosensor Development in Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: Quinidine-d3 is utilized in the development of chemosensors due to its unique electron-transfer properties . Experimental Methods: The compound is incorporated into molecularly imprinted polymers (MIPs) or used in conjunction with metal-organic frameworks (MOFs) to detect specific analytes . Results and Outcomes: The sensors exhibit high sensitivity and selectivity for the target molecules, with potential applications in environmental monitoring and diagnostics .
Antioxidant Research in Biochemistry
Scientific Field
Biochemistry Application Summary: The antioxidant properties of Quinidine-d3 are studied for their potential to mitigate oxidative stress-related cellular damage . Experimental Methods: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are used to evaluate the scavenging activity of the compound . Results and Outcomes: Quinidine-d3 demonstrates significant free radical scavenging activity, suggesting its use as a therapeutic agent against oxidative stress .
Energy Storage Solutions in Materials Science
Scientific Field
Materials Science Application Summary: Quinidine-d3’s electrochemical properties are exploited in the design of advanced energy storage systems . Experimental Methods: The compound is tested in various battery configurations, such as lithium-ion batteries, to assess its performance as an electrode material . Results and Outcomes: Preliminary results indicate that Quinidine-d3 enhances the charge capacity and stability of the batteries, leading to more efficient energy storage solutions .
Anti-Malarial Drug Development in Tropical Medicine
Scientific Field
Tropical Medicine Application Summary: Quinidine-d3 is investigated for its anti-malarial effects, particularly against Plasmodium falciparum . Experimental Methods: In vitro cultures of the malaria parasite are treated with the compound to determine its inhibitory concentration . Results and Outcomes: The studies reveal that Quinidine-d3 possesses potent anti-malarial activity, with potential implications for the treatment of drug-resistant malaria strains .
Anti-Inflammatory Agent in Immunology
Scientific Field
Immunology Application Summary: The anti-inflammatory effects of Quinidine-d3 are explored for the treatment of chronic inflammatory diseases . Experimental Methods: Animal models of inflammation, such as carrageenan-induced paw edema, are used to assess the efficacy of the compound . Results and Outcomes: Quinidine-d3 shows a significant reduction in inflammatory markers and symptoms, indicating its potential as an anti-inflammatory medication .
Cancer Therapeutics in Oncology
Scientific Field
Oncology Application Summary: The cytotoxic effects of Quinidine-d3 on cancer cells are examined for its potential use in cancer therapy . Experimental Methods: Cell viability assays, such as MTT and clonogenic assays, are conducted to evaluate the compound’s efficacy against various cancer cell lines . Results and Outcomes: Quinidine-d3 exhibits selective toxicity towards cancer cells, offering a promising avenue for the development of new anticancer drugs .
属性
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-UQYGQJJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



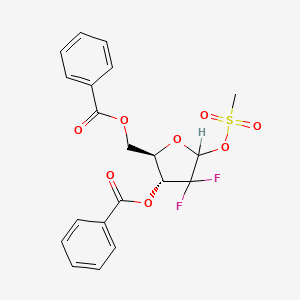


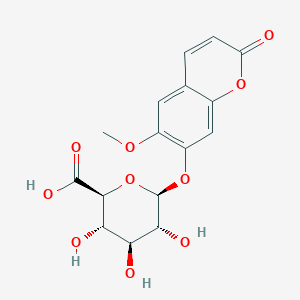

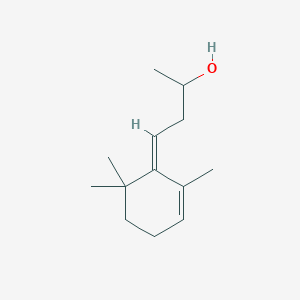
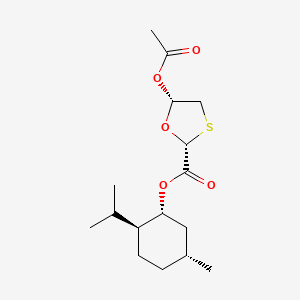

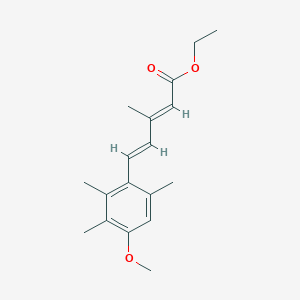
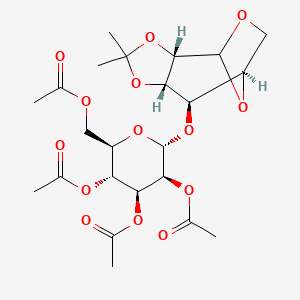

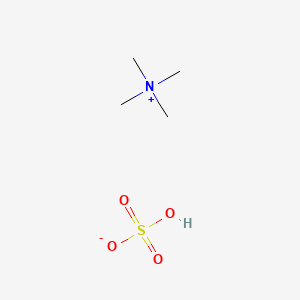
![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)
